molecular formula C7H7F2NO B1299965 4-(Difluoromethoxy)aniline CAS No. 22236-10-8

4-(Difluoromethoxy)aniline

Cat. No. B1299965
CAS RN: 22236-10-8
M. Wt: 159.13 g/mol
InChI Key: NDEZTSHWEPQVBX-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)aniline is a chemical compound that is structurally related to aniline derivatives with a difluoromethoxy group attached to the benzene ring. While the provided papers do not directly discuss 4-(Difluoromethoxy)aniline, they do provide insights into similar compounds, such as trifluoromethoxy-substituted anilines and other aniline derivatives, which can be used to infer certain aspects of 4-(Difluoromethoxy)aniline's chemistry.

Synthesis Analysis

The synthesis of related compounds often involves metalation, which is a key step for structural elaboration. For instance, trifluoromethoxy-substituted anilines undergo metalation with different site selectivity based on the N-protective group used . This suggests that a similar approach could be applied to synthesize 4-(Difluoromethoxy)aniline, with careful selection of protective groups and metalation agents to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of aniline derivatives can significantly influence their physical properties and reactivity. For example, the presence of trifluoromethoxy groups can stabilize certain liquid crystalline phases in aniline derivatives . This implies that the difluoromethoxy group in 4-(Difluoromethoxy)aniline may also impart unique structural characteristics that could affect its behavior in various applications.

Chemical Reactions Analysis

Aniline derivatives can participate in a variety of chemical reactions. The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline from 4-trifluoromethoxy aniline involves bromination, indicating that halogenation reactions are feasible for these compounds . This information can be extrapolated to suggest that 4-(Difluoromethoxy)aniline could also be modified through similar halogenation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structures. For instance, the liquid crystalline properties of 4-octyloxy-N-(benzylidene)aniline derivatives are affected by the presence of trifluoromethyl or trifluoromethoxy end groups . This suggests that the difluoromethoxy group in 4-(Difluoromethoxy)aniline could also influence its liquid crystalline behavior, phase transitions, and other related properties.

Scientific Research Applications

Electrochemical Synthesis for Solar Cell Applications

4-(Difluoromethoxy)aniline derivatives have been utilized in electrochemical synthesis. For instance, a novel polymer based on a derivative of this compound was synthesized for use as a counter electrode in dye-sensitized solar cells. The polymer exhibited enhanced energy conversion efficiency compared to traditional platinum electrodes, indicating its potential in solar cell technology (Shahhosseini et al., 2016).

Melamine-Based Dendrimers

In another study, derivatives of 4-(Difluoromethoxy)aniline were used to synthesize novel G-2 melamine-based dendrimers. These dendrimers demonstrated the ability to self-assemble into spherical nano-aggregates, suggesting applications in nanotechnology and material science (Morar et al., 2018).

Sensor Applications

Poly(aniline) derivatives, including those related to 4-(Difluoromethoxy)aniline, have been explored for sensor applications. Their unique pH-dependent properties make them suitable for use in nonenzymatic glucose sensors and other analytical tools (Shoji & Freund, 2001).

Electrochromic Materials

A study synthesized and characterized novel electrochromic materials employing a derivative of 4-(Difluoromethoxy)aniline. These materials showed potential for use in the near-infrared region, indicating their applicability in electrochromic devices and smart windows (Li et al., 2017).

Conducting Polymers

Research on conducting polymers, including those based on aniline derivatives, has been extensive. Polyaniline (PANI), which is structurally related to 4-(Difluoromethoxy)aniline, is noted for its interesting redox properties and potential applications in alternative energy sources and non-linear optics (Gospodinova & Terlemezyan, 1998).

Nonlinear Optical (NLO) Materials

Derivatives of 4-(Difluoromethoxy)aniline have been studied for their potential use in nonlinear optical materials. The vibrational analysis of these derivatives has provided insights into their electronic properties, making them candidates for NLO applications (Revathi et al., 2017).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3, indicating that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEZTSHWEPQVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353233
Record name 4-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)aniline

CAS RN

22236-10-8
Record name 4-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
J Li, D Smith, S Krishnananthan, RA Hartz… - … Process Research & …, 2012 - ACS Publications
An efficient scale-up synthesis of (S)-5-chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(difluoromethoxy)phenylamino)-pyrazin-2(1H)-one, 1 (BMS-665053), is described. This new …
Number of citations: 10 pubs.acs.org
P Kocienski - Synfacts, 2012 - thieme-connect.com
Significance: BMS-665053 is a corticoptropinreleasing factor-1 (CRF1) antagonist that is of interest for the treatment of stress-related disorders. Key steps in the synthesis were (a) the …
Number of citations: 0 www.thieme-connect.com
M Patel, S Sharma, H Bhukya… - Asian Journal of …, 2023 - Wiley Online Library
… Notably, 4-methoxy aniline and 4-difluoromethoxy aniline could also be converted to the corresponding products in good yields. However, substrates bearing methyl and isopropyl …
Number of citations: 0 onlinelibrary.wiley.com
D Benedetto Tiz, L Bagnoli, O Rosati, F Marini… - Molecules, 2022 - mdpi.com
This review describes the recent Food and Drug Administration (FDA)-approved drugs (in the year 2021) containing at least one halogen atom (covalently bound). The structures …
Number of citations: 48 www.mdpi.com
VM Alford, A Kamath, X Ren, K Kumar… - ACS Chemical …, 2017 - ACS Publications
A lack of target specificity has greatly hindered the success of inhibitor development against matrix metalloproteinases (MMPs) for the treatment of various cancers. The MMP catalytic …
Number of citations: 32 pubs.acs.org
L Xing, T Honda, L Fitz, I Ojima - Fluorine in Life Sciences …, 2019 - Elsevier
Aryl trifluoromethyl ethers (OCF 3 ), aryl difluoromethyl ethers (OCHF 2 ), and aromatic sulfur pentafluorides (SF 5 ) are of particular interest in drug design due to their favorable …
Number of citations: 4 www.sciencedirect.com
P Niño, M Caba, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
Synthesis of highly functionalized substituted hexahydropyrano[3,2-c]quinolines 1 in high to moderate yields is described herein. The diastereoselectivity and regioselectivity obtained …
Number of citations: 7 nopr.niscpr.res.in
RA Hartz, VT Ahuja, M Rafalski… - Journal of medicinal …, 2009 - ACS Publications
A series of pyrazinone-based heterocycles was identified as potent and orally active corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists. Selected compounds proved …
Number of citations: 48 pubs.acs.org
RA Hartz, VT Ahuja, G Luo, L Chen… - Journal of Medicinal …, 2023 - ACS Publications
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that serves as an important regulator of a broad range of cellular functions. It has been linked to Alzheimer’s disease …
Number of citations: 1 pubs.acs.org
B Patel, M Zunk, G Grant, S Rudrawar - Bioorganic & Medicinal Chemistry …, 2021 - Elsevier
Methicillin-resistant Staphylococcus aureus (MRSA) infections are a significant burden both clinically and economically worldwide. Increasing resistance to current antibiotics requires …
Number of citations: 19 www.sciencedirect.com

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